molecular formula C19H20BrN3O2S B395156 4-bromo-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide

4-bromo-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide

Cat. No.: B395156
M. Wt: 434.4g/mol
InChI Key: AQUQDQAFBNDCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide is a complex organic compound with the molecular formula C19H20BrN3O2S. This compound is notable for its unique structure, which includes a bromine atom, a methoxyphenyl group, and a piperazine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide typically involves multiple steps. One common method starts with the bromination of benzamide to introduce the bromine atom. This is followed by the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. The final step involves the formation of the piperazine ring and the attachment of the carbothioyl group.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are used to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

4-bromo-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-methylphenyl)benzamide
  • 4-bromo-N-(6-methyl-pyridin-2-yl)benzamide
  • 4-bromo-N-(2-hydroxy-benzoyl)benzamide

Uniqueness

4-bromo-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide is unique due to its combination of a bromine atom, methoxyphenyl group, and piperazine ring. This structure imparts distinctive chemical properties, such as enhanced reactivity and specific binding affinity, making it valuable in various research applications.

Properties

Molecular Formula

C19H20BrN3O2S

Molecular Weight

434.4g/mol

IUPAC Name

4-bromo-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide

InChI

InChI=1S/C19H20BrN3O2S/c1-25-17-5-3-2-4-16(17)22-10-12-23(13-11-22)19(26)21-18(24)14-6-8-15(20)9-7-14/h2-9H,10-13H2,1H3,(H,21,24,26)

InChI Key

AQUQDQAFBNDCBX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=S)NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=S)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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